An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-(methylthio)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-(methylthio)phenol
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,6-Dimethyl-4-(methylthio)phenol (CAS No. 7379-49-9). This molecule belongs to the class of substituted phenols, which are crucial structural motifs in medicinal chemistry, materials science, and agrochemicals. The presence of two methyl groups flanking the hydroxyl moiety offers significant steric hindrance, influencing its reactivity and intermolecular interactions. Furthermore, the para-substituted methylthio group introduces unique electronic and metabolic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the characterization and handling of this compound. We will delve into its properties by drawing comparisons with its well-characterized parent molecule, 2,6-dimethylphenol, to provide a robust scientific understanding.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all further research.
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Systematic Name: 2,6-Dimethyl-4-(methylthio)phenol
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Common Synonyms: 4-(Methylsulfanyl)-2,6-dimethylphenol
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Molecular Formula: C₉H₁₂OS
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Molecular Weight: 168.26 g/mol [1]
Below is a structural representation generated using Graphviz, illustrating the atomic arrangement and numbering scheme used for spectroscopic discussion.
Caption: Molecular structure of 2,6-Dimethyl-4-(methylthio)phenol.
Physicochemical Properties
Direct experimental data for 2,6-Dimethyl-4-(methylthio)phenol is limited. Therefore, we present a comparative analysis with the parent compound, 2,6-dimethylphenol (CAS 576-26-1), to provide scientifically grounded estimations. The introduction of the methylthio group at the para-position is expected to increase the molecular weight and boiling point, and influence solubility and acidity due to its electronic effects.
| Property | 2,6-Dimethylphenol (Parent Compound) | 2,6-Dimethyl-4-(methylthio)phenol (Target) | Scientific Rationale for Estimated Properties |
| CAS Number | 576-26-1 | 7379-49-9[1][2] | - |
| Molecular Weight | 122.16 g/mol [3] | 168.26 g/mol [1] | Calculated from the molecular formula. |
| Appearance | Colorless to off-white crystalline solid[4] | White to off-white solid (Predicted) | The addition of the methylthio group is unlikely to significantly alter the physical state at room temperature. |
| Melting Point | 43-45 °C[3][5] | > 45 °C (Estimated) | Increased molecular weight and potential for stronger intermolecular interactions due to the sulfur atom would likely increase the melting point. |
| Boiling Point | 203 °C (at 760 mmHg)[3][5] | > 203 °C (Estimated) | The significant increase in molecular weight will lead to a higher boiling point. |
| Solubility | Slightly soluble in water (10 g/L at 20°C); soluble in alcohol, ether, benzene.[6][7] | Less soluble in water, soluble in organic solvents (Predicted) | The lipophilic methylthio group will likely decrease aqueous solubility while maintaining or enhancing solubility in nonpolar organic solvents. |
| pKa | ~10.59[4][5] | ~9.5 - 10.0 (Estimated) | The methylthio group is weakly electron-donating by resonance but can be slightly electron-withdrawing by induction. Studies on p-methylthiophenol (pKa 9.53) show it to be more acidic than phenol (pKa ~10), suggesting the sulfur atom helps stabilize the phenoxide anion.[5] This would lower the pKa relative to 2,6-dimethylphenol. |
| LogP | 2.36[4] | > 2.36 (Estimated) | The addition of a methylthio group increases the lipophilicity of the molecule, thus increasing the octanol-water partition coefficient. |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
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Hydroxyl Proton (-OH): A broad singlet, typically in the range of 4.5-5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the peak may not be observed in the presence of exchangeable deuterium.
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Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent. They will appear as a single peak, a singlet, expected around 6.8-7.2 ppm.
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Methyl Protons (Ar-CH₃): The two methyl groups at positions 2 and 6 are also equivalent. They will produce a sharp singlet, integrating to 6 protons, expected around 2.2-2.3 ppm.
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Methylthio Protons (-S-CH₃): The methyl group attached to the sulfur atom will appear as a sharp singlet, integrating to 3 protons, expected around 2.4-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
Based on the structure's symmetry, six distinct carbon signals are expected:
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C1 (C-OH): ~150-155 ppm. The carbon atom attached to the hydroxyl group is significantly deshielded.
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C2 & C6 (C-CH₃): ~125-130 ppm.
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C3 & C5 (C-H): ~128-132 ppm.
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C4 (C-S): ~130-135 ppm. The carbon attached to the sulfur will have a distinct chemical shift.
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Ar-CH₃: ~16-18 ppm. The carbons of the two equivalent methyl groups on the ring.
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-S-CH₃: ~15-20 ppm. The carbon of the methylthio group.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:
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Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular weight of the compound.
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[M-15]⁺: A fragment at m/z = 153, resulting from the loss of a methyl radical (•CH₃), likely from one of the ring methyl groups.
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[M-47]⁺: A fragment at m/z = 121, corresponding to the loss of the methylthio radical (•SCH₃). This would be a significant indicator of the substituent.
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Other Fragments: Other characteristic fragments of phenols and thioanisoles would also be present.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the methyl groups).
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C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹.
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C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range.
Synthesis and Reactivity
Plausible Synthetic Route: The Newman-Kwart Rearrangement
A robust and widely used method for converting phenols to thiophenols is through the Newman-Kwart rearrangement.[8][9][10] This thermal, intramolecular migration of an aryl group from an oxygen to a sulfur atom is a powerful tool for introducing the thiol functionality. The synthesis of 2,6-Dimethyl-4-(methylthio)phenol would likely start from the commercially available 2,6-dimethylphenol. The subsequent hydrolysis of the S-aryl thiocarbamate followed by S-methylation would yield the final product.
The causality behind this multi-step approach lies in the difficulty of direct, regioselective electrophilic thiomethylation of the activated phenol ring. The Newman-Kwart pathway offers excellent control and predictability.
Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-(methylthio)phenol.
Key Reactivity Insights
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for reactions like ether and ester synthesis. The steric hindrance from the two ortho-methyl groups will significantly slow down reactions that require direct access to the oxygen atom.
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Aromatic Ring: The phenol is highly activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl and methyl groups.[11][12] The ortho positions (3 and 5) are the most likely sites for substitution.
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Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone with appropriate oxidizing agents.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantitative analysis and purity assessment of substituted phenols due to its robustness and sensitivity.[10][13]
Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol is a self-validating system designed for accuracy and reproducibility. It is based on established methods for similar phenolic compounds.[12]
Objective: To determine the purity of a sample of 2,6-Dimethyl-4-(methylthio)phenol.
Instrumentation and Materials:
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HPLC system with a UV-Vis detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Sample Diluent: 50:50 (v/v) Acetonitrile:Water
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Standard: A well-characterized reference standard of 2,6-Dimethyl-4-(methylthio)phenol.
Workflow Diagram:
Caption: Workflow for HPLC purity analysis.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare Mobile Phase A and B by adding 1 mL of formic acid to 1 L of HPLC-grade water and acetonitrile, respectively. Degas the mobile phases before use.
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Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 100 µg/mL.
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Sample Preparation: Prepare the sample in the same manner as the standard.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 280 nm (Phenols typically have strong absorbance in this region).
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Injection Volume: 10 µL
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Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
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System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This step is crucial for ensuring the trustworthiness of the results.
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Analysis: Inject the prepared sample solution.
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Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Conclusion
2,6-Dimethyl-4-(methylthio)phenol is a sterically hindered, sulfur-containing phenol with a unique set of physicochemical properties that make it a compound of interest for further research and development. While direct experimental data is sparse, a thorough understanding of its structure and a comparative analysis with related compounds allow for reliable predictions of its behavior. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to produce, characterize, and quantify this molecule with a high degree of scientific rigor. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.
References
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Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]
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CHEMICAL POINT. (n.d.). 2,6-Dimethylphenol (2,6-Xylenol). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
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Wikipedia. (2023, September 15). Newman–Kwart rearrangement. Retrieved from [Link]
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Vaia. (n.d.). The pKa of p-methylthiophenol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2,6-DI-TERT-BUTYL-4-((METHYLTHIO)METHYL)PHENOL. Retrieved from [Link]
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NextSDS. (n.d.). 2,6-DI-TERT-BUTYL-4-[(METHYLTHIO)METHYL]PHENOL. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
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NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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NextSDS. (n.d.). 4-(Methylthio)-2,6-dimethylphenol. Retrieved from [Link]
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